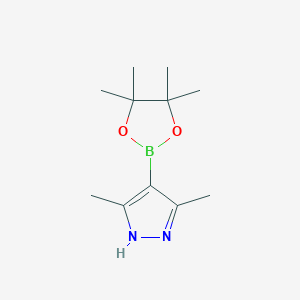
3-(tert-Butyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
3-(tert-Butyl)-1H-1,2,4-triazole, also known as TBTA, is an organic compound that has been used in a variety of scientific research applications. TBTA is an alkyl-substituted triazole, which is a heterocyclic aromatic compound containing three nitrogen atoms in a five-membered ring. TBTA is a colorless solid that is soluble in organic solvents and has a melting point of approximately 146°C. TBTA is a relatively new compound, having only been first synthesized in the early 2000s.
Applications De Recherche Scientifique
Chemical Structure and Properties
Research on derivatives of 1,2,4-triazole, including 3-(tert-Butyl)-1H-1,2,4-triazole, focuses on their broad spectrum of biological activity, such as antiviral, anti-inflammatory, antimicrobial, and anticancer properties. These compounds are characterized by low toxicity, making them promising for further chemical and biological studies. The study by Aksyonova-Seliuk, Panasenko, and Knysh (2018) synthesized and investigated the physical and chemical properties of new derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, which are crystal substances soluble in organic solvents (Aksyonova-Seliuk et al., 2018).
Synthesis and Structural Features
Prasad et al. (2021) reported on the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring. This study contributed to the library of 14 N-substituted pyrrolidine derivatives, showcasing the versatility and potential of 1,2,4-triazole in synthesizing diverse compounds (Prasad et al., 2021).
Applications in Ligand Formation
Jernigan et al. (2007) explored the formation of sterically bulky tris(triazolyl)borate ligands, using 3-tert-butyl-5-methyl-1,2,4-triazole. This research highlighted the potential of such ligands in creating functional models for enzyme active sites in aqueous environments and forming water-soluble analogues of Tp catalysts (Jernigan et al., 2007).
Potential in Drug Discovery
The exploration of 1,2,4-triazoles in drug discovery, as highlighted by Voitekhovich et al. (2012), demonstrates the potential of these compounds in creating pharmacologically active agents. Their study involved the alkylation of amino- and mercapto-1,2,4-triazoles with t-BuOH-HClO4, revealing new pathways for synthesizing derivatives with potential biological activity (Voitekhovich et al., 2012).
Propriétés
IUPAC Name |
5-tert-butyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVUMMFRMUJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577885 | |
| Record name | 5-tert-Butyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1H-1,2,4-triazole | |
CAS RN |
96440-78-7 | |
| Record name | 5-tert-Butyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)











